molecular formula C17H16ClF3N2O3S B3526559 2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B3526559
M. Wt: 420.8 g/mol
InChI Key: VNABDWCRKBXPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both chloro and trifluoromethyl groups in the structure suggests potential biological activity and stability.

Properties

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O3S/c1-11-3-6-13(18)9-15(11)23(27(2,25)26)10-16(24)22-14-7-4-12(5-8-14)17(19,20)21/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNABDWCRKBXPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the sulfonamide intermediate: This can be achieved by reacting 5-chloro-2-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Acylation reaction: The sulfonamide intermediate is then reacted with 4-(trifluoromethyl)phenylacetic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, potentially converting them to amines or sulfides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or sulfides.

    Substitution: Introduction of new functional groups like amines, ethers, or thiols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a lead compound in drug discovery.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials, coatings, or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(4-(trifluoromethyl)phenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity. The chloro and trifluoromethyl groups may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

    Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl groups that exhibit various biological activities.

Uniqueness

The unique combination of chloro, methyl, sulfonamide, and trifluoromethyl groups in 2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(4-(trifluoromethyl)phenyl)acetamide provides a distinct chemical profile that may offer enhanced biological activity, stability, and selectivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(4-(trifluoromethyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(N-(5-Chloro-2-methylphenyl)methylsulfonamido)-N-(4-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.